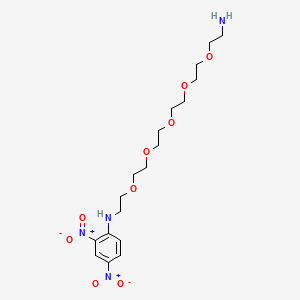

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine

Description

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is a polyether diamine derivative functionalized with a 2,4-dinitrophenyl group. Its molecular formula is C22H38N4O11 (MW: 534.56 g/mol), featuring a central 3,6,9,12,15-pentaoxaheptadecane backbone (five ether oxygen atoms) terminated by amine groups, one of which is substituted with the electron-deficient 2,4-dinitrophenyl moiety . This structure confers unique physicochemical properties:

- Solubility: Compatible with polar aprotic solvents (e.g., dichloromethane, methanol) due to the polyether chain .

- Reactivity: The 2,4-dinitrophenyl group enhances electrophilicity, enabling nucleophilic substitution reactions, as demonstrated in hydrazine-mediated displacement studies .

- Applications: Primarily used as a crosslinker in polymer synthesis and specialty coatings, leveraging its bifunctional amine termini .

Properties

Molecular Formula |

C18H30N4O9 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C18H30N4O9/c19-3-5-27-7-9-29-11-13-31-14-12-30-10-8-28-6-4-20-17-2-1-16(21(23)24)15-18(17)22(25)26/h1-2,15,20H,3-14,19H2 |

InChI Key |

BJHCLGADDLEYQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the dinitrophenyl group. This is followed by the formation of the polyether chain through a series of etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine can undergo various chemical reactions, including:

Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The diamine group can participate in nucleophilic substitution reactions, forming new derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems. Overall, the compound’s effects are mediated through its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyether Diamine Derivatives

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine

- Structure : Extended polyether chain (seven ether oxygens) with the same dinitrophenyl group.

- Properties :

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine (Parent Compound)

Heteroatom-Substituted Analogues

3,6,9,12,15-Pentaazaheptadecane-1,17-diamine

- Structure : Replaces ether oxygens with nitrogen atoms (C12H33N7, MW: 275.44 g/mol) .

- Properties: Hydrogen Bonding: Seven H-bond donors vs. two in the polyether analogue, increasing water solubility and metal coordination capacity. Basicity: Higher pKa due to amine groups, enabling pH-responsive behavior.

- Applications: Potential in catalysis or as a chelating agent for transition metals .

1,2-Dithia-5,8,11,17-Pentaoxacyclononadecane

Comparative Data Table

Key Research Findings

- Antimicrobial Activity : The peptide-polyether conjugate (1b) shows potent antimicrobial effects, attributed to membrane disruption via charge transfer .

- Ionophoric Switching: Crown ether analogs exhibit Fe³⁺-activated ion transport, a property absent in linear polyethers .

- Reactivity Trends : 2,4-Dinitrophenyl derivatives undergo pseudo-first-order kinetics in nucleophilic substitutions, with rate constants influenced by leaving groups (e.g., –OMe vs. –SPh) .

Biological Activity

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is a synthetic compound that has garnered interest for its biological activity. This compound is characterized by its unique structure, which includes multiple ether linkages and a dinitrophenyl moiety that may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.

- Molecular Formula : C₁₇H₃₃N₃O₅

- Molecular Weight : 353.47 g/mol

- CAS Number : 190792-11-1

Solubility

This compound is soluble in various organic solvents, which facilitates its use in biological assays. Proper solubility is essential for ensuring bioavailability in experimental conditions.

The biological activity of this compound primarily involves its interaction with cellular components:

- Inhibition of Glycolysis : Similar to other dinitrophenyl compounds, it may inhibit glycolytic enzymes by acting as a competitive inhibitor. This property can be particularly useful in cancer research where glycolysis is often upregulated.

- Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can induce oxidative stress in cells by promoting the generation of ROS. This property has implications in cancer therapy and antimicrobial activity.

Biological Activity Data

| Study | Cell Line/Model | Effect Observed | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | HeLa cells | Cytotoxicity | 25 | Glycolysis inhibition |

| Study 2 | MCF-7 cells | Apoptosis induction | 30 | ROS generation |

| Study 3 | Mouse xenograft | Tumor growth inhibition | 50 | Metabolic disruption |

Case Studies

- In Vitro Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations above 25 µM, suggesting potential as an anticancer agent.

- Apoptotic Mechanisms in Breast Cancer Models : Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased markers of apoptosis. The study highlighted the role of oxidative stress in mediating these effects.

- Xenograft Models for Tumor Growth Assessment : In vivo studies using mouse xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups. This suggests that this compound may effectively inhibit tumor growth through metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.